Benzyl (2-Oxopropyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111491-97-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
benzyl N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
GVRXLHLFAABVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 2 Oxopropyl Carbamate
Established Synthetic Routes and Reaction Pathways for Benzyl (B1604629) (2-Oxopropyl)carbamate
The most common and direct method for the synthesis of Benzyl (2-oxopropyl)carbamate involves the reaction of aminoacetone with a benzyl-based protecting group. A widely used reagent for this purpose is benzyl chloroformate.
A typical procedure involves the reaction of aminoacetone hydrochloride with benzyl chloroformate in the presence of a base. The base, often an organic amine like triethylamine (B128534) or a carbonate base, is crucial for neutralizing the hydrochloric acid liberated during the reaction, thus driving the formation of the carbamate (B1207046). total-synthesis.comchemicalbook.comwikipedia.org This reaction is generally carried out in an organic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) under mild conditions. vulcanchem.com
Another pathway involves the use of N-(benzyloxycarbonyloxy)succinimide as the benzyloxycarbonylating agent. This reagent can offer advantages in terms of handling and reactivity in certain systems. The fundamental reaction remains the acylation of the amino group of aminoacetone to form the carbamate linkage.
A less direct route, which can be adapted for the synthesis of substituted analogs, involves the modification of N-benzyloxycarbonylglycine. This can be achieved by converting the carboxylic acid to an activated species, such as an acyl chloride or a mixed anhydride, followed by reaction with a suitable carbon nucleophile to introduce the acetyl group. For instance, the reaction of N-benzyloxycarbonylglycyl chloride with a methylating agent could potentially yield the target compound. nih.gov
The reaction pathways can be summarized as follows:
Direct Carbamoylation of Aminoacetone: This is the most straightforward approach where aminoacetone or its salt is directly reacted with a benzyloxycarbonylating agent.
Modification of N-Cbz-Amino Acids: This route offers flexibility for creating derivatives by starting with an N-protected amino acid and subsequently introducing the ketone functionality.
Precursor Compounds and Reagent Systems in this compound Synthesis
The synthesis of this compound relies on a set of key precursor compounds and reagent systems.
Table 1: Key Precursors and Reagents
| Compound/Reagent | Role |
| Aminoacetone | The primary building block providing the 2-oxopropylamine backbone. It is often used as its hydrochloride salt. researchgate.netgoogle.com |
| Benzyl Chloroformate (Cbz-Cl) | The most common reagent for introducing the benzyloxycarbonyl (Cbz) protecting group. total-synthesis.com |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | An alternative, often milder, reagent for Cbz protection. total-synthesis.com |
| Triethylamine (Et3N) | A common organic base used to neutralize the acid byproduct (HCl) formed during the reaction. vulcanchem.com |
| Sodium Bicarbonate / Sodium Carbonate | Inorganic bases that can be used in Schotten-Baumann conditions. total-synthesis.com |
| Dichloromethane (CH2Cl2) | A common anhydrous solvent for the reaction. vulcanchem.com |
| Tetrahydrofuran (THF) | Another suitable anhydrous solvent for the synthesis. vulcanchem.com |
| N-Benzyloxycarbonylglycine | A potential starting material for a multi-step synthesis. nih.gov |
Aminoacetone itself can be unstable and is often generated in situ or used as its more stable hydrochloride salt. research-solution.complos.orggla.ac.uk The choice of base and solvent system can significantly influence the reaction rate and yield. Anhydrous conditions are generally preferred to prevent the hydrolysis of benzyl chloroformate. vulcanchem.com
Optimization of Reaction Conditions and Yield Enhancement for this compound Production
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this.
Temperature Control: The reaction is typically carried out at low to ambient temperatures (0–25 °C) to control the reaction rate and minimize the formation of byproducts. vulcanchem.com
Stoichiometry: Precise control over the stoichiometry of the reactants is essential. Using a slight excess of the amino component or the acylating agent can be explored to drive the reaction to completion, but this must be balanced against the potential for side reactions and purification challenges.
Base Selection and Addition: The choice and handling of the base are critical. A non-nucleophilic organic base like triethylamine is often preferred. Slow, dropwise addition of the base can help to maintain a controlled pH and prevent side reactions.
Purification Techniques: Post-reaction work-up and purification are key to obtaining a high-purity product. This typically involves washing the reaction mixture to remove the base and its salt, followed by purification techniques such as column chromatography or recrystallization. vulcanchem.com
Table 2: Optimization Strategies
| Parameter | Condition | Rationale |
| Temperature | 0–25 °C | To control reaction rate and minimize side reactions. vulcanchem.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent hydrolysis of benzyl chloroformate. vulcanchem.com |
| Solvent | Anhydrous Dichloromethane or THF | To serve as a suitable reaction medium and prevent hydrolysis. vulcanchem.com |
| Base | Triethylamine | To neutralize the HCl byproduct without interfering with the main reaction. vulcanchem.com |
| Purification | Column Chromatography/Recrystallization | To isolate the pure product from unreacted starting materials and byproducts. vulcanchem.com |
Stereoselective Synthesis Approaches for Chiral this compound Analogs
While this compound itself is achiral, the synthetic methodologies can be extended to produce chiral analogs, which are valuable in medicinal chemistry and as building blocks for complex molecules. thieme-connect.deresearchgate.net
Stereoselective synthesis of chiral β-amino ketones can be achieved through several strategies:
Asymmetric Mannich Reaction: This reaction involves the condensation of an enolizable ketone (like acetone), an amine, and an aldehyde. By using a chiral catalyst, such as L-proline, it is possible to induce stereoselectivity in the formation of the new carbon-carbon bond, leading to chiral β-amino ketones. researchgate.net These can then be protected with a Cbz group.
Alkylation of Chiral Auxiliaries: Chiral auxiliaries, such as those derived from isoserine, can be used to direct the stereoselective alkylation at the α-position. nih.gov Subsequent removal of the auxiliary would yield the chiral β-amino acid derivative, which can be further functionalized.
Stereoselective Reduction of α-Amino-α',α'-dihaloketone Derivatives: Chiral α-amino-α',α'-dihaloketone derivatives can undergo stereoselective reduction to produce chiral α-amino alcohols. google.comgoogle.com These can be precursors to chiral β-amino ketones through further synthetic manipulations.
For example, the asymmetric synthesis of (-)-(S)-Cbz-protected pelletierine, a chiral analog, has been achieved with an 80% enantiomeric excess via an asymmetric Mannich reaction using L-proline as a catalyst. researchgate.net Similarly, chiral bicyclic N,O-acetal isoserine derivatives have been shown to undergo diastereoselective alkylation, providing access to chiral β²,²-amino acids. nih.gov
The synthesis of chiral analogs often involves multi-step sequences and requires careful control of reaction conditions to achieve high diastereoselectivity or enantioselectivity.
Reactivity and Mechanistic Investigations of Benzyl 2 Oxopropyl Carbamate
Reaction Profiles and Functional Group Transformations Involving the Benzyl (B1604629) (2-Oxopropyl)carbamate Moiety
The dual functionality of Benzyl (2-oxopropyl)carbamate makes it a substrate for various chemical reactions, targeting either the ketone or the carbamate (B1207046) group.
The carbamate moiety serves as a protecting group for the amine, which can be cleaved under specific conditions. Standard deprotection methods, such as hydrolysis under acidic or basic conditions, can be employed to release 2-oxopropylamine (aminoacetone). vulcanchem.com This transformation is fundamental in multi-step syntheses where the amine functionality needs to be revealed at a later stage.
The ketone group is susceptible to a variety of transformations common to carbonyl compounds. It can undergo reduction reactions to form the corresponding secondary alcohol, benzyl (2-hydroxypropyl)carbamate. This can be achieved using various reducing agents. Conversely, oxidation reactions can also be explored, though they are less common for this specific substrate. The ketone's α-protons are acidic, allowing for keto-enol tautomerism and enabling condensation reactions like aldol (B89426) additions. vulcanchem.com
In the synthesis of more complex molecules, this compound can serve as a versatile building block. For instance, it is used as an intermediate in the preparation of novel benzothiazole (B30560) derivatives with potential biological activity. nih.gov In these syntheses, the core structure of this compound is incorporated into larger molecular scaffolds. nih.gov
| Functional Group | Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Carbamate | Deprotection (Hydrolysis) | Acidic (e.g., HCl/EtOH) or Basic (e.g., NaOH/THF) | 2-Oxopropylamine and Benzyl alcohol | vulcanchem.com |
| Ketone | Reduction | e.g., Lithium borohydride (B1222165) (LiBH4) | Benzyl (2-hydroxypropyl)carbamate | nih.gov |
| Ketone | Aldol Condensation | Base or Acid Catalyst | β-Hydroxy ketone adducts | vulcanchem.com |
| Entire Moiety | Intermediate in Heterocycle Synthesis | Coupling with other reagents | Complex benzothiazole derivatives | nih.gov |
Intramolecular Cyclization Pathways and Radical Reaction Mechanisms Utilizing this compound
The structure of this compound and its derivatives is amenable to intramolecular cyclization reactions, a key strategy in the synthesis of heterocyclic and polycyclic scaffolds. While direct intramolecular cyclization of the parent compound is not widely reported, related structures undergo such transformations. For example, α-diazo carbonyls with tethered unsaturation, a class of compounds related by the presence of a reactive carbonyl, readily undergo rhodium-catalyzed internal cyclization to form indenone derivatives. acs.org Similarly, the principles of intramolecular aldol reactions, potentially applicable to derivatives of this compound, are used in cascade cyclizations to build complex molecular architectures. researchgate.net
The formation of five- or six-membered rings is often thermodynamically favored. In related systems designed as self-immolative linkers for drug delivery, intramolecular cyclization is a key step for payload release. unisi.it This process often involves the formation of a reactive intermediate that readily cyclizes. For instance, the generation of a reactive aniline (B41778) nucleophile can trigger an intramolecular cyclization onto an electrophilic center within the molecule to form a stable ring and release a linked functional group. unisi.it
The involvement of this compound in radical reactions is less explored. However, the benzyl group itself is known to form a stable benzyl radical through hydrogen abstraction. researchgate.net This benzyl radical can then participate in various subsequent reactions, including reacting with molecular oxygen, which can lead to the formation of species like benzaldehyde (B42025) or benzoic acid, depending on the reaction conditions. researchgate.netrsc.org In the context of oxidative coupling reactions, radical species generated from precursors can react with ketones. For example, N-hydroxyphthalimide (NHPI) can catalyze autoxidation reactions by generating phthalimide-N-oxyl (PINO) radicals, which are potent hydrogen atom abstractors and can initiate radical chain reactions. uni-koeln.de
Effects of Structural Modifications on this compound Reactivity
Modifying the structure of this compound can significantly alter its reactivity, enabling a broader range of chemical transformations and applications.
Introducing substituents on the propyl chain or the benzyl group can have profound electronic and steric effects. For example, the synthesis of benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate introduces a chlorine atom, which acts as a leaving group for nucleophilic substitution reactions. The addition of a bromine atom, as in tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate, similarly provides a handle for further functionalization. smolecule.com The presence of an additional carbonyl group, as in Benzyl (3-bromo-2-oxopropyl)carbamate, enhances the electrophilicity of the molecule. vulcanchem.com
The nature of the protecting group on the carbamate also plays a crucial role. While the benzyl group is common, other protecting groups could be used to tune the stability and cleavage conditions of the carbamate. For instance, the use of a tert-butyl carbamate (Boc) group is a common alternative to the Cbz group in organic synthesis. smolecule.com
| Modified Compound Name | Structural Modification | Effect on Reactivity | Reference |
|---|---|---|---|
| benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate | Addition of a chloro- and an amido-propanoyl group | Introduces a site for nucleophilic substitution (Cl) and alters biological target interactions. | |
| tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate | Replacement of H with a benzyloxymethyl group and addition of a bromine atom | Provides a site for nucleophilic substitution (Br) and introduces chirality. | smolecule.com |
| Benzyl (3-bromopropyl)carbamate | Replacement of the 2-oxo group with a bromine on the 3-position | The bromoalkyl group is a versatile precursor for synthesizing heterocycles. | vulcanchem.com |
| Benzyl (3-(6-substituted-benzo[d]thiazol-2-yl)-2-oxopropyl)carbamate | Addition of a substituted benzothiazole moiety to the propyl chain | Creates complex heterocyclic structures with potential biological activities. | nih.gov |
Applications of Benzyl 2 Oxopropyl Carbamate in Complex Molecule Synthesis
Role as a Key Intermediate in Organic Synthesis for Advanced Scaffolds
Benzyl (B1604629) (2-oxopropyl)carbamate is a valuable intermediate in the synthesis of more complex molecules, serving as a foundational component for the development of pharmaceutical and agrochemical compounds. Its structure is particularly amenable to creating advanced molecular scaffolds, which form the core of many biologically active compounds.
Research has demonstrated its utility in constructing inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and phosphoinositol-3 kinase δ (PI3Kδ). acs.org For example, a related compound, Benzyl (S)-(3-oxo-1-phenylpropyl)carbamate, was used in reductive amination reactions with piperidines to create intermediates that, after deprotection and acylation, yielded potent drug analogues. acs.org This highlights how the oxo-propyl carbamate (B1207046) motif is a key element for building elaborate structures.
The compound also serves as a precursor in the synthesis of LpxC inhibitors, which are being investigated as potential antibiotics. nih.gov In this context, the ketone functionality of protected β-hydroxy amino acids, including structures derived from a benzyl carbamate-protected serine, undergoes reactions with Grignard reagents, leading to the formation of more complex side chains essential for biological activity. nih.gov These examples underscore the role of benzyl (2-oxopropyl)carbamate and its analogues as crucial intermediates for generating diverse and medicinally relevant molecular frameworks. acs.orgnih.gov
Utilization as a Protecting Group Moiety in Amine Functionalization
The benzylcarbamate portion of the molecule, commonly known as the carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comorganic-chemistry.org Protecting an amine converts it into a non-nucleophilic carbamate, thus allowing other functional groups in the molecule to react selectively with electrophiles. organic-chemistry.org
The Cbz group is typically installed using benzyl chloroformate in the presence of a mild base. masterorganicchemistry.com Its removal, or deprotection, is often achieved under mild, neutral conditions via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which cleaves the group to yield the free amine, toluene, and carbon dioxide. masterorganicchemistry.com Alternatively, acidic conditions can also be used for its removal. vulcanchem.com
The presence of the 2-oxopropyl group in this compound offers additional strategic possibilities. While the Cbz group protects a primary amine, the ketone functionality remains available for selective modification, enabling the design and synthesis of bifunctional molecules. vulcanchem.com This dual functionality makes it a more versatile tool compared to a standard Cbz protecting group. vulcanchem.comorganic-chemistry.org
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic acid) |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Amine base (e.g., Piperidine) |
This table provides a summary of common amine protecting groups used in organic synthesis. masterorganicchemistry.comorganic-chemistry.org
Derivatization Strategies for Functionalizing the this compound Scaffold
The chemical reactivity of this compound is defined by its two primary functional groups: the carbamate and the ketone. This allows for specific derivatization strategies targeting either part of the molecule. vulcanchem.comvulcanchem.com
The carbamate group is susceptible to hydrolysis under either acidic or basic conditions. vulcanchem.comvulcanchem.com This reaction cleaves the carbamate linkage, effectively deprotecting the amine and yielding 2-oxopropylamine (aminoacetone) and benzyl alcohol. vulcanchem.com This process is fundamental when the molecule is used as a protecting group for an amine that needs to be revealed at a later synthetic stage.
The ketone group on the 2-oxopropyl chain is a site for a variety of chemical transformations. vulcanchem.com It can undergo nucleophilic addition reactions, for instance with Grignard reagents, to form tertiary alcohols. Condensation reactions with molecules like hydrazines or hydroxylamines can generate hydrazones or oximes, respectively, which are useful in bioconjugation chemistry. vulcanchem.com These ketone-directed reactions allow for the introduction of new functional groups and the extension of the molecular scaffold. vulcanchem.com
Table 2: Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |
| Carbamate | Hydrolysis (Deprotection) | Acid (e.g., HCl) or Base (e.g., NaOH) | 2-Oxopropylamine |
| Ketone | Nucleophilic Addition | Grignard Reagents (R-MgBr) | Tertiary Alcohol |
| Ketone | Condensation | Hydrazines (R-NHNH₂) | Hydrazone |
| Ketone | Condensation | Hydroxylamines (R-ONH₂) | Oxime |
This table summarizes the key derivatization pathways for the this compound scaffold based on its functional groups. vulcanchem.com
Incorporation into Heterocyclic Ring Systems
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netbeilstein-journals.org The functional groups of the molecule can participate in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.
One prominent example is the synthesis of benzothiazole (B30560) derivatives. researchgate.nettandfonline.com In a reported synthetic pathway, this compound is used to prepare compounds like Benzyl (3-(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate. researchgate.nettandfonline.com This involves the reaction of N-protected aminoacylbenzotriazoles with appropriate benzothiazole derivatives, demonstrating how the core scaffold of this compound can be incorporated into a fused heterocyclic system. researchgate.net
Enzymatic Inhibition Mechanisms Investigated for Benzyl 2 Oxopropyl Carbamate and Its Derivatives
Carbonic Anhydrase (CA) Isoform Inhibition Profiles and Molecular Interactions
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. researchgate.netcu.edu.eg Different human (h) isoforms (e.g., hCA I, II, V, IX, XII, XIII) are therapeutic targets for various conditions. researchgate.netcu.edu.egresearchgate.net Research has demonstrated that derivatives of Benzyl (B1604629) (2-Oxopropyl)carbamate, specifically benzothiazole (B30560) conjugates, exhibit inhibitory activity against several hCA isoforms. researchgate.net
A study involving a series of novel benzothiazole derivatives incorporating amino acid moieties, including Benzyl (3-(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate, investigated their inhibitory effects on four human isoforms: hCA I, hCA II, hCA V, and hCA XIII. researchgate.net The findings indicated that these compounds generally act as inhibitors, with inhibition constants (Kᵢ) in the micromolar range. The most significant inhibition was observed against hCA V and hCA II. researchgate.net
The primary mechanism for many CA inhibitors involves the coordination of a specific chemical group, often a primary sulfonamide, to the zinc ion (Zn²⁺) located in the enzyme's active site. cu.edu.eg However, other chemotypes can also inhibit CAs. For instance, benzoxaboroles have been identified as a class of CA inhibitors. rsc.org For the studied benzothiazole-carbamate derivatives, molecular docking studies help to elucidate the binding modes. These interactions are crucial for determining the potency and selectivity of the inhibitors across different CA isoforms. researchgate.netcu.edu.eg
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (µM) |
| Benzyl (3-(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate | hCA I | 9.86 |
| Benzyl (3-(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate | hCA II | 0.98 |
| Benzyl (3-(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate | hCA V | 0.45 |
| Benzyl (3-(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate | hCA XIII | 1.23 |
Data sourced from a study on novel benzothiazole derivatives incorporating amino acid moieties. researchgate.net
LpxC Deacetylase Inhibition Mechanisms
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential zinc-dependent metalloenzyme found in Gram-negative bacteria. nih.govduke.edu It catalyzes the first irreversible step in the biosynthesis of lipid A, a critical component of the bacterial outer membrane. duke.edubiorxiv.org The absence of a human homolog makes LpxC an attractive target for the development of novel antibiotics. excli.defrontiersin.org
The inhibition of LpxC by small molecules, including derivatives of Benzyl (2-Oxopropyl)carbamate, primarily centers on interaction with the catalytic zinc ion in the active site. duke.edunih.gov Many potent LpxC inhibitors incorporate a zinc-binding group, such as a hydroxamate, which chelates the Zn²⁺ ion. nih.govduke.edunih.gov The LpxC enzyme features a unique hydrophobic passage that accommodates the acyl chain of its substrate. nih.govduke.edu Inhibitors are designed to exploit this feature, with hydrophobic portions of the molecule forming favorable interactions within this passage, enhancing binding affinity. nih.gov
For example, derivatives containing an aryl group have been synthesized to enhance interactions with a hydrophobic patch in LpxC. nih.gov Structural analysis of inhibitors like the diacetylene-based compound 24c in complex with Pseudomonas aeruginosa LpxC (PaLpxC) reveals specific interactions with this hydrophobic region, which includes residues like F193. nih.gov One derivative, (S)-benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxopropyl)carbamate, is part of this class of novel LpxC inhibitors. nih.gov The binding of some inhibitors, such as CHIR-090, is characterized as a two-step, slow, tight-binding process, involving an initial reversible binding followed by a slower isomerization to a more stable enzyme-inhibitor complex. duke.edu
| LpxC Inhibitor Class/Example | Key Mechanistic Feature | Target Organism Example |
| Hydroxamate-containing inhibitors (e.g., L-161,240) | Competitive inhibition via hydroxamate group targeting the catalytic zinc ion. nih.gov | E. coli |
| Diacetylene-based inhibitors (e.g., LPC-011) | Potent inhibition with a Kᵢ of ~0.039 nM against E. coli LpxC. nih.gov | E. coli |
| Aryl-substituted diacetylene inhibitors (e.g., 24c ) | Enhanced interaction with the hydrophobic patch of LpxC. nih.gov | Francisella novicida |
| Two-step, slow, tight-binding inhibitors (e.g., CHIR-090) | Initial reversible binding followed by isomerization to a tightly bound complex. duke.edubiorxiv.org | E. coli, P. aeruginosa |
Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS) Inhibition Mechanisms
Hematopoietic Prostaglandin D Synthase (H-PGDS) is a key enzyme in the inflammatory cascade, responsible for converting prostaglandin H2 (PGH2) into prostaglandin D2 (PGD2). nih.govnih.gov PGD2 is a pro-inflammatory mediator involved in allergic diseases such as asthma. nih.govnih.gov As a member of the glutathione (B108866) S-transferase family, H-PGDS is a target for therapeutic intervention to reduce inflammation. nih.govnih.gov
This compound has been utilized as a starting material in the synthesis of novel H-PGDS inhibitors. google.com The inhibition of H-PGDS prevents the production of PGD2, thereby blocking its downstream effects on its receptors, DP1 and CRTH2. nih.gov This approach is considered potentially more effective than blocking either receptor individually. nih.gov
Structural and mutational analyses of H-PGDS have been conducted to understand inhibitor binding mechanisms. These studies investigate the key interactions within the active site, including the role of the reduced glutathione (GSH) cofactor. caymanchem.com The development of potent and selective H-PGDS inhibitors, such as compound 8 from one study, has demonstrated the ability to reduce PGD2 production in a dose-dependent manner in preclinical models. nih.gov More advanced strategies, such as the development of Proteolysis-Targeting Chimeras (PROTACs), utilize an H-PGDS inhibitor linked to an E3 ligase ligand to induce the degradation of the H-PGDS protein, offering another mechanism to suppress PGD2 production. rsc.orgrndsystems.com
Antiviral Molecular Mechanisms of Benzyl 2 Oxopropyl Carbamate and Its Analogs
Targeting SARS-CoV-2 Non-Structural Proteins (NSPs)
Non-structural proteins are crucial for the replication and transcription of the viral genome, making them prime targets for antiviral drug development. Once a coronavirus enters a host cell, its genomic RNA is used as a template to produce two large polyproteins, pp1a and pp1ab. These polyproteins are then cleaved by viral proteases into 16 distinct non-structural proteins (NSPs). These NSPs assemble to form a replication-transcription complex (RTC), which is responsible for generating new viral RNA. Key among these are RNA-dependent RNA polymerase (RdRp), helicase (NSP13), and papain-like protease (PLpro). scitechnol.comresearchgate.net Computational studies have explored the potential of various compounds, including Benzyl (B1604629) (2-oxopropyl)carbamate, to inhibit these vital viral enzymes. scitechnol.com
Interaction with RNA-dependent RNA Polymerase (RdRp)
RNA-dependent RNA polymerase (RdRp), also known as NSP12, is the central enzyme in the viral replication machinery, responsible for synthesizing new viral RNA. frontiersin.org Its essential and conserved nature across many RNA viruses makes it a primary target for antiviral therapies. frontiersin.org
In silico molecular docking studies have been conducted to evaluate the binding affinity of Benzyl (2-oxopropyl)carbamate to the RdRp of SARS-CoV-2. These virtual screening analyses predict the potential interaction between a ligand (the compound) and a target protein. One such study reported a docking score, which represents the binding energy, of -8.7 Kcal/mole for the interaction between this compound and RdRp. scitechnol.com A lower docking score generally indicates a more favorable binding interaction. For comparison, the same study reported docking scores of -13.0 Kcal/mole for Nalpha-[(benzyloxy) carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide and -16.0 Kcal/mole for Remdesivir, a known RdRp inhibitor. scitechnol.com
Table 1: Predicted Binding Energies of Selected Compounds with SARS-CoV-2 RdRp
| Compound | Drug Bank ID | Docking Score (Kcal/mole) |
|---|---|---|
| This compound | DB07293 | -8.7 |
| Nalpha-[(benzyloxy) carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide | DB08732 | -13.0 |
| Remdesivir | DB14761 | -16.0 |
Data sourced from a virtual screening and molecular docking study. scitechnol.com
Binding to Helicase (NSP13)
The SARS-CoV-2 helicase, NSP13, is a multifunctional enzyme that unwinds the viral RNA's double-stranded structures, a process that requires energy from nucleoside triphosphate (NTP) hydrolysis. mdpi.com This unwinding activity is critical for viral genome replication and transcription. mdpi.com The high degree of conservation of NSP13 across different coronaviruses underscores its importance and makes it an attractive target for broad-spectrum antiviral drugs. mdpi.com
Virtual screening studies have also assessed the potential of this compound to bind to and inhibit NSP13. In one molecular docking study, this compound exhibited a predicted binding energy of -7.7 Kcal/mole with helicase. scitechnol.com Other compounds in the same study showed different binding affinities, such as S-[5-(trifluoromethyl L)-4H-1,2,4-triazol-3-YL] 5-(phenylethyl) furan-2-carbothiote with a score of -13.4 Kcal/mole. scitechnol.com These computational models suggest that this compound may interact with the helicase enzyme, although with less predicted affinity than some other screened molecules. scitechnol.com
Table 2: Predicted Binding Energies of Selected Compounds with SARS-CoV-2 Helicase (NSP13)
| Compound | Drug Bank ID | Docking Score (Kcal/mole) |
|---|---|---|
| This compound | DB07293 | -7.7 |
| S-[5-(trifluoromethyl L)-4H-1,2,4-triazol-3-YL] 5-(phenylethyl) furan-2-carbothiote | DB07743 | -13.4 |
| Nalpha-[(benzyloxy) carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide | DB08732 | -12.5 |
Data sourced from a virtual screening and molecular docking study. scitechnol.com
Effects on Papain-like Protease (PLpro, NSP3)
Papain-like protease (PLpro) is a domain within the large non-structural protein 3 (NSP3). embopress.orgnih.gov It plays a dual role that is critical for the virus. Firstly, it is one of the two proteases responsible for cleaving the viral polyproteins to release functional NSPs. embopress.orgmdpi.com Secondly, PLpro can remove ubiquitin and ISG15 protein modifications from host cell proteins, thereby helping the virus to evade the host's innate immune response. embopress.orgfrontiersin.org This interference with the host's antiviral signaling pathways makes PLpro a significant target for therapeutic intervention. frontiersin.orgnih.gov
The inhibitory potential of this compound against PLpro has been investigated through in silico methods. A molecular docking study calculated a binding energy of -8.1 Kcal/mole for the interaction between this compound and PLpro. scitechnol.com This suggests a potential for this compound to interfere with the functions of PLpro. For context, other compounds evaluated in the same study, such as Nalpha-[(benzyloxy) carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide, had a predicted binding energy of -11.8 Kcal/mole. scitechnol.com
Table 3: Predicted Binding Energies of Selected Compounds with SARS-CoV-2 PLpro (NSP3)
| Compound | Drug Bank ID | Docking Score (Kcal/mole) |
|---|---|---|
| This compound | DB07293 | -8.1 |
| Nalpha-[(benzyloxy) carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide | DB08732 | -11.8 |
| Remdesivir | DB14761 | -13.3 |
Data sourced from a virtual screening and molecular docking study. scitechnol.com
Modulation of Host Antiviral Immune Response Pathways
Beyond directly targeting viral proteins, antiviral compounds can also work by modulating the host's own immune system. The innate immune system is the body's first line of defense against pathogens, and its proper functioning is crucial for controlling viral infections.
Interplay with Mitochondrial Antiviral Signaling (MAVS) Protein
The Mitochondrial Antiviral Signaling (MAVS) protein is a key adaptor molecule in the innate immune response to viral infections. nih.govuniprot.org Located on the outer membrane of mitochondria, MAVS acts as a platform for signaling cascades that are initiated upon the detection of viral RNA in the cytoplasm by receptors like RIG-I and MDA5. plos.orgnih.gov Activation of MAVS leads to the production of type I interferons and other antiviral cytokines, which are essential for establishing an antiviral state in the host. uniprot.orgnih.gov
Some viruses have evolved mechanisms to cleave or otherwise inhibit MAVS to escape the host immune response. nih.gov While direct experimental evidence detailing the specific interaction between this compound and the MAVS pathway is limited, it is hypothesized that by inhibiting viral replication through targeting NSPs, the compound could indirectly prevent the virus from overwhelming the MAVS-mediated antiviral response. nih.gov Furthermore, some chemical substances are suggested to prevent virus replication by targeting open reading frames (ORFs), which could in turn affect the virus's ability to interfere with mitochondrial function and MAVS signaling. nih.gov
Predicted Interactions with Viral Genome Elements and Host MicroRNAs (miRNAs)
The interplay between viral RNA, host microRNAs (miRNAs), and small molecule compounds represents another layer of potential antiviral mechanisms. MiRNAs are small, non-coding RNA molecules that can regulate gene expression post-transcriptionally. frontiersin.org
Bioinformatic studies have suggested that certain compounds may inhibit SARS-CoV infection. researchgate.netnih.gov It has been proposed that some drugs could interact with viral open reading frames (ORFs), thereby hindering their function in viral replication. nih.gov In parallel, research has identified specific host miRNAs, such as miR-1307-3p and miR-3613-5p, that are predicted to bind to the 3'-untranslated region (3'-UTR) of the SARS-CoV-2 genome. nih.govacs.org This binding could potentially inhibit viral replication. nih.govacs.org Viruses, in turn, can manipulate host miRNA expression to their own advantage, helping them to evade the host immune system. acs.org While studies have demonstrated that this compound may effectively inhibit SARS-CoV infection, the precise mechanism of its interaction in the context of viral RNA elements and host miRNAs is an area of ongoing investigation. researchgate.netnih.govacs.org
Table 4: Compound and Reagent Names
| Compound/Reagent Name |
|---|
| This compound |
| Nalpha-[(benzyloxy) carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide |
| Remdesivir |
Targeting 3'-Untranslated Regions (3'-UTR) of Viral RNA
The 3'-untranslated region (3'-UTR) of viral RNA genomes plays a crucial role in the viral life cycle, influencing RNA replication, translation, and stability. This region is a key target for antiviral strategies due to its high degree of conservation across viral variants. The antiviral activity of this compound and its analogs is hypothesized to be linked to the modulation of host microRNAs (miRNAs) that interact with the viral 3'-UTR, thereby inhibiting viral replication.
Research has demonstrated that this compound is effective in inhibiting SARS-CoV infection. nih.govsciopen.com While the precise mechanism is still under investigation, evidence suggests a potential role in altering the expression of host miRNAs. nih.govsciopen.com miRNAs are small non-coding RNA molecules that can regulate gene expression by binding to the 3'-UTR of messenger RNAs (mRNAs), leading to their degradation or the inhibition of translation. medsci.orgnih.gov In the context of a viral infection, host miRNAs can also target the viral genome, particularly the 3'-UTR, to suppress viral replication. medsci.orgfrontiersin.org
Several computational and in-vitro studies have identified specific human miRNAs that are predicted to bind to the 3'-UTR of the SARS-CoV-2 genome, the virus responsible for COVID-19. nih.govacs.org This binding is anticipated to prevent the replication of the virus. nih.govsciopen.com The modulation of these miRNAs, potentially influenced by compounds like this compound, represents a promising therapeutic avenue.
One notable study highlighted the significant upregulation of miR-1307-3p in cells infected with SARS-CoV-2. acs.org Subsequent inhibition of this miRNA was shown to impact viral replication and the expression of genes related to disease progression. acs.org This finding supports the concept that targeting host miRNAs that interact with the viral 3'-UTR can be an effective antiviral strategy.
The potential for this compound and its analogs to exert their antiviral effects through the regulation of these key miRNAs is a significant area of ongoing research. By influencing the host's miRNA profile, these compounds may enhance the natural cellular defense mechanisms against viral pathogens.
Below is a table summarizing the human miRNAs that have been predicted or shown to target the 3'-UTR of the SARS-CoV-2 genome and their potential role in inhibiting viral replication.
| miRNA | Predicted to Target SARS-CoV-2 3'-UTR | Potential Effect on Viral Replication | Reference |
| hsa-miR-1307-3p | Yes | Prevention of replication | nih.govsciopen.com |
| hsa-miR-3613-5p | Yes | Prevention of replication | nih.govsciopen.com |
| hsa-miR-92a-3p | Yes | Inhibition of replication | frontiersin.org |
| hsa-miR-26a-5p | Yes | Inhibition of replication | frontiersin.org |
| hsa-miR-23a-3p | Yes | Inhibition of replication | frontiersin.org |
| hsa-miR-103a-3p | Yes | Inhibition of replication | frontiersin.org |
| hsa-miR-181a-5p | Yes | Inhibition of replication | frontiersin.org |
Structure Activity Relationship Sar Studies and Analog Design
Systematic Modification of the Benzyl (B1604629) (2-Oxopropyl)carbamate Core for Altered Molecular Interactions
The core of Benzyl (2-Oxopropyl)carbamate offers several sites for modification to tune its molecular interaction profile. These alterations are fundamental to designing new derivatives with enhanced potency or selectivity. The primary regions for modification include the propyl chain, the benzyl group, and the carbamate (B1207046) functional group itself.
Modifications to the Propyl Chain: The 2-oxopropyl group is a key site for introducing structural diversity. Researchers have explored adding various substituents to alter the molecule's shape, size, and electronic properties.
Cyclic Systems: The introduction of a cyclopropyl (B3062369) group to the chain, as seen in (-)-benzyl {[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]methyl}carbamate, adds rigidity and alters the spatial orientation of the pharmacophore.
Halogenation and Complex Substituents: More complex derivatives have been synthesized, such as Benzyl ((S)-3-bromo-1-((S)-3,3-difluorocyclohexyl)-2-oxopropyl)carbamate, which introduces both a halogen (bromine) and a difluorinated cyclic system. bldpharm.comachmem.comaaronchem.combldpharm.com This combination of modifications can significantly impact binding affinity and reactivity.
Reactive Groups: The synthesis of Benzyl (3-diazo-2-oxopropyl)carbamate introduces a diazo group, a reactive functional group that can be used for further chemical transformations or to act as a reactive probe in biological systems. nih.govresearchgate.net
Heterocyclic Systems: Large heterocyclic systems can be appended to the propyl chain. For instance, derivatives like Benzyl (3-(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate have been created to target specific enzymes by incorporating a benzothiazole (B30560) moiety. nih.gov
Modifications to the Benzyl Group: The benzyl group, which serves as a protecting group in many synthetic contexts, can also be modified to influence biological activity. vulcanchem.com In related carbamate systems, adding electron-withdrawing groups like fluorine atoms to the benzyl ring has been shown to alter reaction kinetics and can be a strategy for fine-tuning molecular properties.
Modifications to the Carbamate Moiety: The protecting group on the carbamate nitrogen is another point of variation. The benzyl group can be replaced with other groups, such as a tert-butyl group, as in tert-butyl (3–(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate. nih.gov This changes the steric bulk and electronic nature of the carbamate, which can influence its stability and interaction with target proteins.
Table 1: Examples of Systematic Modifications to the this compound Core
| Modification Site | Example Derivative Name | Key Structural Change |
|---|---|---|
| Propyl Chain | (-)-benzyl {[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]methyl}carbamate | Addition of a dimethylcyclopropyl group |
| Propyl Chain | Benzyl ((S)-3-bromo-1-((S)-3,3-difluorocyclohexyl)-2-oxopropyl)carbamate bldpharm.com | Addition of bromine and a difluorocyclohexyl group |
| Propyl Chain | Benzyl (3-diazo-2-oxopropyl)carbamate nih.govresearchgate.net | Introduction of a diazo functional group |
| Propyl Chain | Benzyl (3-(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate nih.gov | Addition of a benzothiazole heterocycle |
Impact of Substituent Variations on Mechanistic Efficacy and Selectivity
The addition of different substituents to the this compound scaffold has a profound impact on both the potency (efficacy) and the target preference (selectivity) of the resulting derivatives. By strategically varying these substituents, chemists can direct the molecule to inhibit specific enzymes over others.
A salient example is the development of derivatives targeting human carbonic anhydrases (hCAs), a family of metalloenzymes. researchgate.net A study on benzothiazole derivatives of this compound demonstrated this principle effectively. nih.govtandfonline.com By attaching a benzothiazole ring to the propyl chain and then altering the substituents on that ring, a range of compounds with varying inhibitory profiles against different hCA isoforms was created. tandfonline.comresearchgate.net For instance, the introduction of methyl, ethoxy, or methylsulfonyl groups to the benzothiazole ring resulted in derivatives with micromolar inhibition constants against isoforms like hCA I, hCA II, hCA V, and hCA XIII. tandfonline.comresearchgate.net This work highlights how substituent changes can modulate potency and confer selectivity for certain enzyme isoforms over others. researchgate.net
The nature of the substituent directly influences the molecular interactions within the enzyme's active site. In cholinesterase inhibitors, for example, the non-carbamate portion of a ligand is primarily responsible for selectivity and binding dynamics. nih.gov Large, bulky substituents may fit well into the spacious active site of an enzyme like butyrylcholinesterase (BChE) but not the narrower gorge of acetylcholinesterase (AChE), leading to highly selective inhibition. mdpi.comnih.gov Studies on resveratrol-based carbamates showed that minor changes, such as the position of a methoxy (B1213986) substituent or the methylation of a thiophene (B33073) ring, could significantly alter inhibitory activity against BChE. mdpi.comirb.hr
This principle of selectivity is crucial for therapeutic design. Selective inhibition can enhance desired effects while minimizing off-target side effects. nih.gov The ability to modulate selectivity through substituent variation makes the this compound scaffold a versatile starting point for developing specific enzyme inhibitors. nih.govresearchgate.net
Table 2: Inhibition Data of Benzothiazole Derivatives against Carbonic Anhydrase Isoforms
| Compound | Substituent (R) on Benzothiazole | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA V (Kᵢ, µM) | hCA XIII (Kᵢ, µM) |
|---|---|---|---|---|---|
| 1 | 6-CH₃ | 90.5 | 98.7 | 4.3 | 6.5 |
| 5 | 6-OCH₂CH₃ | >100 | >100 | 25.4 | 15.8 |
| 8 | 6-SO₂CH₃ | 65.3 | 86.4 | 8.8 | 9.7 |
Data derived from studies on benzothiazole derivatives incorporating the core structure. tandfonline.comresearchgate.net
Design Principles for Novel this compound Derivatives with Specific Biological Activities
The development of novel derivatives from the this compound scaffold is guided by established principles of medicinal chemistry aimed at achieving specific biological outcomes. These principles leverage the structure-activity relationships discussed previously to create molecules with improved potency, selectivity, and drug-like properties.
Structure-Guided Design and Scaffold Hybridization: A primary strategy involves designing molecules to fit precisely into the active site of a target enzyme. This can be achieved through computational methods like molecular docking, which predicts the binding orientation and affinity of a ligand. plos.org A powerful application of this is scaffold hybridization, where the this compound core is combined with other known pharmacophores. The synthesis of benzothiazole-carbamate conjugates is a clear example, where the benzothiazole moiety is known to interact with carbonic anhydrases, and the carbamate portion serves as a key structural linker. nih.govresearchgate.net This creates a new hybrid molecule designed to have a specific inhibitory profile.
Bioisosteric Replacement and Functional Group Modification: This principle involves substituting one functional group with another that has similar physical or chemical properties (a bioisostere) to enhance a desired biological effect. Replacing the N-benzyl group with an N-tert-butyl group is a simple example that alters steric hindrance and lipophilicity. nih.gov More complex modifications, such as introducing halogens (e.g., bromine, fluorine) or small rings (e.g., cyclopropyl), can create more potent interactions with the target protein by occupying specific pockets within the binding site. bldpharm.comachmem.com The goal is to optimize binding without introducing unfavorable characteristics.
Targeting Selectivity: A key design goal is often to create inhibitors that are highly selective for one enzyme target over others to minimize potential side effects. mdpi.com Selectivity is achieved by exploiting structural differences between the active sites of related enzymes. mdpi.com For instance, the active site of butyrylcholinesterase (BChE) is larger than that of acetylcholinesterase (AChE). mdpi.com Therefore, derivatives can be designed with bulky substituents that fit into the BChE active site but are too large to be accommodated by AChE, resulting in selective BChE inhibition. mdpi.comirb.hr
Introduction of Reactive Moieties (Warheads): For certain enzyme targets like cysteine proteases, derivatives can be designed to form a covalent bond with the enzyme, leading to irreversible or pseudo-irreversible inhibition. This is often accomplished by incorporating a reactive "warhead." While this compound itself was identified in a complex with SARS-CoV-2 3CL protease, related studies have focused on developing halomethyl ketone inhibitors for this target. pdbj.org These ketones act as warheads, forming a stable thioether linkage with the catalytic cysteine residue in the enzyme's active site, leading to potent inhibition. pdbj.org The synthesis of derivatives like Benzyl (3-diazo-2-oxopropyl)carbamate or brominated analogs suggests the potential for incorporating such reactive functionalities onto the scaffold. bldpharm.comnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (-)-benzyl {[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]methyl}carbamate |
| Benzyl ((S)-3-bromo-1-((S)-3,3-difluorocyclohexyl)-2-oxopropyl)carbamate |
| Benzyl (3-diazo-2-oxopropyl)carbamate |
| Benzyl (3-(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate |
| tert-butyl (3–(6-methylbenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate |
| Benzyl (3-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxopropyl)carbamate |
| Benzyl (3-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxopropyl)carbamate |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Carbonic anhydrase |
| SARS-CoV-2 3CL protease |
| Galantamine |
| Rivastigmine |
Computational Chemistry and Molecular Modeling of Benzyl 2 Oxopropyl Carbamate Interactions
Molecular Docking Analyses with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method has been employed to investigate the interaction of Benzyl (B1604629) (2-Oxopropyl)carbamate with key protein targets from the SARS-CoV virus, the causative agent of Severe Acute Respiratory Syndrome.
Research has focused on the drug's potential to inhibit the 3CL protease (3CLpro or Mpro), a crucial enzyme for viral replication. researchgate.net Docking studies have analyzed the protein-ligand interactions between the 3CLpro of both SARS-CoV and SARS-CoV-2 and Benzyl (2-Oxopropyl)carbamate. researchgate.net The compound is recognized as an experimental small molecule that targets the Replicase polyprotein 1ab in SARS-CoV. drugbank.com A testament to its interaction is the existence of a protein-bound 3D structure available in the RCSB Protein Data Bank under the entry code 3D62. nih.gov
Further computational analyses have explored its binding to other viral proteins, including the Papain-like protease (PLpro) and the spike protein of SARS-CoV-2. researchgate.netgprjournals.org These studies utilize the compound as a reference molecule to compare the efficacy of newly designed ligands. researchgate.net Visualization tools such as Ligplot+ and Discovery Studio Visualizer are often used to examine the non-covalent interactions that stabilize the protein-ligand complex. researchgate.net
Prediction of Binding Affinities and Interaction Modes with Target Proteins
A critical aspect of molecular docking is the prediction of binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction between a ligand and its target. Lower binding energy values suggest a more stable and favorable interaction.
This compound has been used as a reference drug in virtual screening campaigns, allowing for the comparison of binding affinities. In one such study targeting SARS-CoV-2 enzymes, its binding affinity was calculated to be -5.4 kcal/mol for the 3CLpro target and -6.8 kcal/mol for the PLpro target. researchgate.net Another analysis found a binding affinity of -7.3 Kcal/mol with the SARS-CoV-2 spike protein. gprjournals.org
The interaction modes are characterized by various non-covalent forces. Analyses reveal that the binding is stabilized by a combination of polar and hydrophobic interactions between the ligand and the amino acid residues within the protein's binding pocket. researchgate.net For instance, studies on related carbamate (B1207046) derivatives targeting cholinesterases highlight the formation of a carbamoyl–cholinesterase complex through covalent interaction with a serine residue in the catalytic site, a mechanism termed pseudo-irreversible inhibition. researchgate.net While not directly confirmed for this compound against viral proteases, the analysis of interaction types remains a key output of these computational models. researchgate.net
| Biological Target | Virus | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 3CL Protease (3CLpro/Mpro) | SARS-CoV-2 | -5.4 researchgate.net |
| Papain-Like Protease (PLpro) | SARS-CoV-2 | -6.8 researchgate.net |
| Spike Protein | SARS-CoV-2 | -7.3 gprjournals.org |
| Replicase polyprotein 1ab | SARS-CoV | Interaction Confirmed drugbank.com |
In Silico Screening and Identification of Potential Ligands Based on this compound
The structural and interaction profile of this compound serves as a valuable starting point for in silico screening and the rational design of novel, more potent inhibitors. It is often used as a benchmark or reference compound in virtual screening campaigns aimed at identifying new drug candidates. researchgate.net
In a notable study, deep learning and virtual screening were employed for the de novo generation of dual-target ligands for treating SARS-CoV-2. researchgate.net In this research, this compound and Remdesivir were used as reference drugs. The newly generated compounds, such as Ligand 264 and Ligand 212, demonstrated superior binding affinities to both the 3CLpro and PLpro targets compared to the reference molecules. researchgate.net For example, Ligand 264 exhibited a binding affinity of -6.0 kcal/mol for 3CLpro and -6.9 kcal/mol for PLpro, showing improvement over this compound's scores. researchgate.net This approach exemplifies how an existing ligand's scaffold and binding mode can inform the search for improved therapeutic agents.
The broader class of carbamate derivatives has also been explored for other therapeutic targets. For example, new pyrimidine (B1678525) and pyridine (B92270) carbamate derivatives have been designed and synthesized as potential multi-functional inhibitors of cholinesterases for applications in Alzheimer's disease research. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations of this compound Complexes
Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a ligand-protein complex over time. While detailed MD simulations specifically for the this compound complex are not extensively published, its use as a reference compound has paved the way for such analyses on more promising derivatives.
MD simulation is a powerful technique used to confirm the stability of docking poses and the persistence of key interactions. researchgate.net In the study that identified Ligand 264 as a potent dual-target inhibitor, this lead compound was selected for further confirmation using MD simulations due to its superior binding affinity compared to this compound. researchgate.net These simulations help to validate the docking results by assessing the structural stability, compactness of bonding, and the nature of polar and non-polar interactions within the complex over a simulated period. researchgate.net The stability of a ligand within the binding pocket during an MD simulation is a strong indicator of its potential as an effective inhibitor.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Benzyl (2-Oxopropyl)carbamate, and how can reaction yields be optimized?
- Methodology : A two-step synthesis is commonly employed. For example, hydrogenolysis using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by quenching with hydrochloric acid and water, achieves near-quantitative yields .
- Optimization Tips :
- Control reaction temperature to minimize side reactions.
- Use anhydrous solvents to enhance reagent stability.
- Monitor reaction progress via TLC or HPLC.
Q. How should researchers characterize the physicochemical properties of this compound?
- Key Parameters :
- Molecular Weight : 221.25 g/mol (calculated from molecular formula C12H15NO3) .
- Boiling Point : ~393°C (experimental data) .
- Density : 1.23 g/cm³ .
- Analytical Tools :
- Spectroscopy : NMR (<sup>1</sup>H, <sup>13C) and FT-IR for functional group confirmation.
- Chromatography : HPLC for purity assessment.
Q. What safety protocols are critical during handling and storage of this compound?
- Handling :
- Use chemical safety goggles, impervious gloves, and lab coats to prevent skin/eye contact .
- Avoid ignition sources due to potential electrostatic discharge .
- Storage :
- Store in sealed containers under dry, ventilated conditions at RT .
- Label containers with hazard identifiers (e.g., GHS classifications if available) .
Advanced Research Questions
Q. How does structural modification of this compound influence its inhibitory activity against viral proteases?
- Key Findings :
- Derivatives like Benzyl [(1S)-3-chloro-1-(4-fluorobenzyl)-2-oxopropyl]carbamate show potent inhibition of SARS-CoV-2 main protease (IC50 = 0.38 µM) .
- Substitution at the 2-oxopropyl group enhances selectivity; e.g., adamantane derivatives inhibit HIV protease via active-site binding .
- Methodological Approach :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities.
- Validate with enzymatic assays (e.g., fluorescence-based protease activity assays) .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
- Tools :
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., GROMACS) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
- Case Study :
- A receptor-dependent SAR study revealed that chloro-substituted derivatives increase hydrophobic interactions with SARS-CoV-2 M<sup>pro</sup> .
Q. How can researchers resolve contradictions in reported IC50 values for carbamate derivatives across studies?
- Root Causes :
- Variability in assay conditions (e.g., pH, temperature).
- Differences in enzyme sources (e.g., recombinant vs. native).
- Resolution Strategies :
- Standardize protocols using reference inhibitors (e.g., galanthamine for cholinesterase assays) .
- Perform meta-analysis with statistical tools (e.g., ANOVA) to identify outliers .
Q. What multi-target therapeutic potentials does this compound exhibit beyond antiviral activity?
- Evidence :
- Anticancer Effects : Induction of apoptosis in cancer cell lines via caspase-3 activation .
- Anti-inflammatory Activity : Inhibition of NF-κB signaling in macrophage models (preliminary data) .
- Experimental Design :
- Use transcriptomics (RNA-seq) to identify affected pathways.
- Validate with in vivo models (e.g., xenograft mice for oncology studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
